[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine
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Overview
Description
[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have demonstrated significant anticancer activity against various human cancerous cell lines. These complexes, characterized by FTIR, 1H and 13C NMR, UV–vis, and microanalyses, showed strong DNA-binding affinity and selective toxicity toward cancerous cells without affecting noncancerous cells. This suggests their potential for targeted cancer therapy (Mbugua et al., 2020).
Optical Properties and Technological Applications
A series of imidazo[1,5-a]pyridines, synthesized through a facile multiple condensation procedure involving methanamine, displayed tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties enable their potential use in various technological applications (Volpi et al., 2017).
Stabilization of Parallel Turn Conformations
The synthesis of tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine aimed at stabilizing parallel turn conformations in short peptide sequences demonstrates the compound’s potential as a structural motif in bioactive molecules (Bucci et al., 2018).
Catalytic Applications of Palladacycles
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good catalytic activity and selectivity. These findings highlight their utility in catalytic processes, such as organic synthesis (Roffe et al., 2016).
Synthesis and Antiviral Activity Evaluation
The synthesis of aminoadamantane derivatives, including the use of methanamines, has shown potential antiviral activity against influenza A, highlighting the utility of these compounds in developing antiviral agents (Kolocouris et al., 1994).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity .
Biochemical Pathways
For example, some pyrrolopyrazine derivatives have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Related compounds have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the multicomponent reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents, and triethylamine leads to the formation of new derivatives of 2-alkylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles . The reaction represents a profound structural transformation, indicating that the environment in which the reaction takes place can significantly impact the final product .
properties
IUPAC Name |
(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQJJTYASXPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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